2-(2-Methylphenyl)-4-phenylbutanoic acid
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Overview
Description
2-(2-Methylphenyl)-4-phenylbutanoic acid is an organic compound characterized by its unique structure, which includes a butanoic acid backbone substituted with a 2-methylphenyl and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methylphenyl)-4-phenylbutanoic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of 2-methylbenzyl chloride with phenylacetic acid in the presence of a base, followed by oxidation to yield the desired product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like palladium on carbon.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and advanced catalytic systems to ensure high yield and purity. The use of environmentally benign solvents and reagents is also a focus to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Methylphenyl)-4-phenylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are typical.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2-(2-Methylphenyl)-4-phenylbutanoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: Research explores its potential as a pharmaceutical intermediate for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-(2-Methylphenyl)-4-phenylbutanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
2-Phenylbutanoic acid: Lacks the 2-methylphenyl group, resulting in different chemical properties.
4-Phenylbutanoic acid: Lacks the 2-methylphenyl group, affecting its reactivity and applications.
2-Methylphenylacetic acid: Has a similar structure but differs in the position of the phenyl group.
Uniqueness: 2-(2-Methylphenyl)-4-phenylbutanoic acid is unique due to the presence of both the 2-methylphenyl and phenyl groups, which confer distinct chemical and physical properties. These structural features make it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C17H18O2 |
---|---|
Molecular Weight |
254.32 g/mol |
IUPAC Name |
2-(2-methylphenyl)-4-phenylbutanoic acid |
InChI |
InChI=1S/C17H18O2/c1-13-7-5-6-10-15(13)16(17(18)19)12-11-14-8-3-2-4-9-14/h2-10,16H,11-12H2,1H3,(H,18,19) |
InChI Key |
AYCQXEPKENEABM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(CCC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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